molecular formula C4H4ClN3 B134898 2-Amino-6-chloropyrazine CAS No. 33332-28-4

2-Amino-6-chloropyrazine

Cat. No. B134898
CAS RN: 33332-28-4
M. Wt: 129.55 g/mol
InChI Key: JTPXVCKCLBROOJ-UHFFFAOYSA-N
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Description

2-Amino-6-Chloropyrazine is an organic compound belonging to the class of aminopyrazines. It contains an amino group attached to a pyrazine ring, with a chlorine atom at the 6th position. This compound is known for its applications in the preparation of biologically active molecules, particularly in medicinal chemistry .

Scientific Research Applications

2-Amino-6-Chloropyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

2-Amino-6-chloropyrazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers on this compound include studies on its solubility , its use in the synthesis of favipiravir , and its role in the preparation of A2B adenosine receptor antagonists .

Mechanism of Action

The mechanism of action of 2-Amino-6-Chloropyrazine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2, affecting cell cycle regulation. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-Chloropyrazine can be synthesized through various methods. One common approach involves the chlorination of 2-aminopyrazine. The process typically includes steps such as regioselective chlorination, bromination, and Pd-catalyzed cyanation . Another method involves the use of 3-aminopyrazine-2-carboxylate as a starting material, followed by chlorination, diazotization, bromination, ester hydrolysis, and carboxyl rearrangement .

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods are designed to be efficient and cost-effective, making use of readily available starting materials and optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-Chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-Chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications .

properties

IUPAC Name

6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPXVCKCLBROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067761
Record name 2-Amino-6-chloropyrazine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33332-28-4
Record name 6-Chloro-2-pyrazinamine
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Record name 2-Amino-6-chloropyrazine
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Record name 2-Pyrazinamine, 6-chloro-
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Record name 2-Amino-6-chloropyrazine
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Record name 2-Amino-6-chloropyrazine
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Record name 2-AMINO-6-CHLOROPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 2-amino-6-chloropyrazine discussed in the research?

A1: The primary application highlighted in the research is its potential as a tuberculostatic agent. Researchers synthesized various derivatives of this compound, including N-pyrazinylthioureas, N-pyrazinyl-N'-(p-chlorophenyl)thioureas, and N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas. These derivatives exhibited in vitro tuberculostatic activity with minimum inhibitory concentrations (MICs) ranging from 8 µg/cm³ to 1000 µg/cm³ [].

Q2: How can the structure of this compound be modified to create new derivatives?

A2: The research demonstrates that this compound can be modified at the 2-amino position. Reacting it with various reagents allows for the introduction of different substituents. For instance:

  • Alkylation: Reacting with appropriate sodium alkoxides introduces methoxy, benzyloxy, or substituted benzyloxy groups at the 2-amino position [].
  • Thiourea formation: Reaction with benzoyl isothiocyanate, p-chlorophenyl isothiocyanate, or 2,6-dichlorophenyl isothiocyanate yields corresponding N-pyrazinylthioureas [].

Q3: Beyond tuberculostatic activity, are there other applications for this compound derivatives?

A3: While the provided research focuses on tuberculostatic activity, this compound derivatives like 4-pyrazinoylmorpholine have been investigated for other biological activities []. Further research is needed to explore potential applications in other therapeutic areas.

Q4: What is the significance of investigating the solubility of this compound?

A4: Understanding the solubility of this compound in various solvents is crucial for:

  • Formulation development: Solubility influences the choice of solvents for drug formulation and impacts bioavailability [].

Q5: What synthetic routes are available for this compound?

A5: The research mentions two main routes for synthesizing this compound:

  • Ammonolysis of 2,6-dichloropyrazine: This reaction proceeds cleanly at a relatively low temperature of 140 °C [].
  • Ammonolysis of this compound: This method offers another viable route for obtaining the desired compound [].

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